molecular formula C25H32O8 B1208479 Aspidin CAS No. 584-28-1

Aspidin

Cat. No. B1208479
CAS RN: 584-28-1
M. Wt: 460.5 g/mol
InChI Key: PLGZOIJJUOHZJA-UHFFFAOYSA-N
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Description

Aspidin, as described by the comparative anatomist Thomas Henry Huxley in 1858, is the microscopic structure of the skeleton in heterostracans, a group of fossil fishes that lived around 420 million years ago . The tissue he described has been central to debates concerning the origin of the vertebrate skeleton .


Synthesis Analysis

Unfortunately, there is no available information on the synthesis of Aspidin. The synthesis processes available are related to Aspirin, not Aspidin .


Molecular Structure Analysis

The molecular structure analysis of Aspidin is not available in the current literature. The available information is related to Aspirin .


Physical And Chemical Properties Analysis

The physical and chemical properties of Aspidin are not well-documented. The available information pertains to Aspirin .

Scientific Research Applications

1. Potential in Osteosarcoma Therapy

Aspidin PB, extracted from Dryopteris fragrans, has shown promise in osteosarcoma therapy. It induces cell cycle arrest and apoptosis in human osteosarcoma cells through the p53/p21 and mitochondria-dependent pathways. It inhibits cell proliferation, alters cell cycle regulators, disrupts mitochondrial membrane potential, and activates caspase-9 and caspase-3 cascades, leading to DNA damage and apoptosis. This suggests its potential applicability in osteosarcoma treatment (Wan et al., 2015).

2. Antifungal Properties

Aspidin BB, another derivative from Dryopteris fragrans, exhibits significant antifungal properties. It has been effective against Trichophyton rubrum by inhibiting ergosterol biosynthesis, a key component of fungal cell membranes. This suggests its utility in treating chronic dermatophytosis (Yang et al., 2017).

3. Antibacterial Activity Against Acne

Aspidin BB demonstrates strong antibacterial activity against Propionibacterium acnes, a bacterium linked to acne. It disrupts bacterial cell membranes, causes DNA and protein damage, and inhibits inflammation-causing enzymes. This positions aspidin BB as a potential alternative treatment for acne vulgaris (Gao et al., 2016).

4. Evolutionary Study of Bone Origin

Aspidin, the primitive bone-like tissue, has been a subject of evolutionary biology. Studies using synchrotron X-ray tomographic microscopy show that aspidin is acellular dermal bone, challenging previous hypotheses and suggesting early vertebrates possessed a full repertoire of skeletal tissue types (Keating et al., 2018).

5. Anti-Fibrotic Effects in Keloid Treatment

Aspidin PB has shown efficacy in inhibiting fibrogenesis in TGF-β1-stimulated keloid fibroblasts. It blocks the PI-3K/Akt signaling pathway and reduces the expression of fibrotic markers, suggesting therapeutic potential in preventing keloids and other fibrotic diseases (Song et al., 2015).

6. Antibacterial Activity Against MRSA

Aspidinol from Dryopteris fragrans displays significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). It inhibits ribosome formation and amino acid synthesis in MRSA, indicating its potential as an alternative antibacterial agent (Hua et al., 2018).

Future Directions

The future directions of Aspidin research could involve further exploration of its role in the evolution of the vertebrate skeleton. Current research suggests that Aspidin is the earliest evidence of bone in the fossil record .

properties

IUPAC Name

2-butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O8/c1-7-9-15(26)17-20(29)13(19(28)12(3)22(17)33-6)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGZOIJJUOHZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973947
Record name 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspidin

CAS RN

584-28-1
Record name Aspidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21SD2R570
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
XJ Li, YJ Fu, M Luo, W Wang, L Zhang, CJ Zhao… - … of Pharmaceutical and …, 2012 - Elsevier
A simple, efficient and environment-friendly chromatographic separation method was developed for preparative separation and enrichment of dryofragin and aspidin BB from Dryopteris …
Number of citations: 57 www.sciencedirect.com
JN Keating, CL Marquart, F Marone… - Nature ecology & …, 2018 - nature.com
… primitive bone-like tissue, aspidin. This has variously been … of unmineralized spaces pervading the aspidin matrix, which … microscopy to reveal the nature of aspidin. We show that the …
Number of citations: 30 www.nature.com
C Gao, N Guo, N Li, X Peng, P Wang, W Wang… - Archives of …, 2016 - Springer
… Aspidin BB also seriously increased the inhibition rate of lipase activity from 10.20 to 65.20 … including aspidin BB, aspidin PB, aspidinol and dryofragin. Among this, aspidin BB inhibited …
Number of citations: 29 link.springer.com
Y Sun, C Gao, M Luo, W Wang, C Gu, Y Zu, J Li… - Chemico-biological …, 2013 - Elsevier
… mechanisms of aspidin PB on human hepatoma cell line, HepG2. Initially, aspidin PB was … Our results demonstrated that aspidin PB induced apoptosis probably by modulating PI3K/…
Number of citations: 28 www.sciencedirect.com
N Li, C Gao, X Peng, W Wang, M Luo, Y Fu… - Research in microbiology, 2014 - Elsevier
… in the antibacterial action of aspidin BB. In addition, aspidin-BB-induced peroxidation of … In conclusion, aspidin BB induced generation of ROS by activating NADPH oxidase activity …
Number of citations: 25 www.sciencedirect.com
R Song, G Li, S Li - Chemico-biological interactions, 2015 - Elsevier
… inhibited by aspidin PB pretreatment. Conclusively, our study suggests that aspidin PB has an inhibitory effect on fibrogenesis in TGF-β1-induced KFs. Our findings imply that aspidin PB …
Number of citations: 24 www.sciencedirect.com
Y Sun, F Mu, C Li, W Wang, M Luo, Y Fu… - Chemico-biological …, 2013 - Elsevier
… mechanisms of aspidin BB on human ovarian cancer cell line, HO-8910. Aspidin BB … Meanwhile, aspidin BB markedly induced apoptosis evidenced by characteristic apoptotic …
Number of citations: 26 www.sciencedirect.com
D Wan, C Jiang, X Hua, T Wang, Y Chai - Anti-cancer drugs, 2015 - ingentaconnect.com
… both involved in aspidin PB-induced DNA damage. In addition, aspidin PB inhibited tumor growth significantly in U2OS xenografts. Above all, we conclude that aspidin PB represents a …
Number of citations: 17 www.ingentaconnect.com
H Ito, T Muranaka, K Mori, ZX JIN… - Chemical and …, 1997 - jstage.jst.go.jp
… In the course of our screening for the natural piscicidal substances, we have isolated a new active compound with a unique carbon skeleton called dryofragin (5) together with a new …
Number of citations: 37 www.jstage.jst.go.jp
S Yang, W Chen, F Shan, X Jia, R Deng, C Tang… - Chinese Herbal …, 2017 - Elsevier
Objectives Aspidin BB, a typical phloroglucinol derivative from Dryopteris fragrans, possesses significant antifungal property. This study aimed to investigate potential mechanism of …
Number of citations: 11 www.sciencedirect.com

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